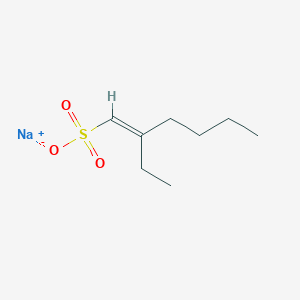
4-(4-Fluorophenyl)-2,6-diphenylpyridine
Descripción general
Descripción
4-(4-Fluorophenyl)-2,6-diphenylpyridine, also known as FDP or FDP-18, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective ligand for the sigma-2 receptor, which is a protein that is expressed in various tissues and is involved in several physiological and pathological processes. FDP has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research.
Aplicaciones Científicas De Investigación
Photophysical Properties and Protonation Effects : A study explored the synthesis and photophysical properties of a series of 2,6-diphenylpyridine-based fluorophores, including derivatives with different substituents. These compounds exhibited proton-sensitive fluorescence, with some capable of ratiometric emission signaling of protons and others showing proton-induced quenching or ON–OFF–ON switching of their emission (Wang et al., 2013).
Luminescence Studies and Biological Activities : Another study synthesized silver(I) complexes of diphenylpyridines, revealing a strong room-temperature fluorescence with high luminescence quantum yield in some complexes. These complexes displayed potential applications in biological activities, including antimicrobial studies and fluorescent imaging of cells (Wang et al., 2017).
Influence of Substituent Groups on Geometry and Stability : The effect of substituent groups on the geometry of the benzene ring in related compounds was studied, supported by crystal structure studies and Ab Initio calculations. These studies provide insights into the interactions and stability of such molecular structures (Krygowski et al., 1994).
Fluorescent Chemosenor Applications : Research also includes the development of a 2,6-diphenylpyridine-based receptor as a “turn-on” fluorescent chemosensor for selectively sensing Ag+ ions. This probe exhibited a high luminescence quantum yield and was used to detect Ag+ in mammalian cells (Zhang et al., 2017).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONNHZXRBFQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348053 | |
| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
CAS RN |
1498-83-5 | |
| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















